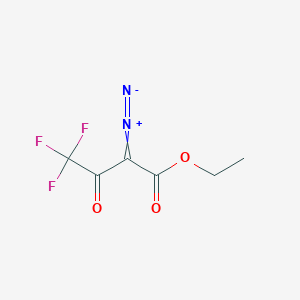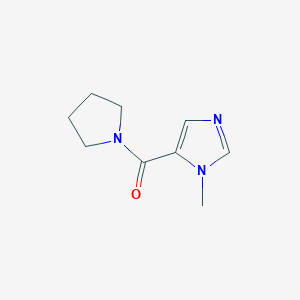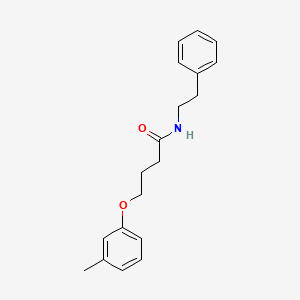
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a valuable precursor in organic synthesis, particularly for the creation of trifluoromethyl heterocycles. This compound is an α-diazo-β-ketoester, which can undergo various chemical transformations, making it a versatile reagent in synthetic chemistry .
作用机制
Mode of Action
The compound undergoes reactions with other substances, leading to the formation of new compounds. For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .
Biochemical Pathways
The compound is involved in several biochemical pathways, leading to the formation of various fluorinated building blocks, such as enones and 1,3-diketones .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
The compound’s action results in the formation of various new compounds, including 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline . These compounds may have different properties and potential applications.
Action Environment
The action of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound reacts easily with other substances at room temperature in the presence of a catalytic amount of NEt 3 .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the diazo transfer reaction. This involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors to handle the potentially hazardous diazo intermediates more safely and efficiently .
化学反应分析
Types of Reactions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate undergoes several types of reactions, including:
Insertion Reactions: In the presence of transition metals, it can form metal carbene intermediates that insert into X-H bonds (X = C, O, S, N).
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form pyrazoles and other heterocycles.
Substitution Reactions: The diazo group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions:
Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.
Solvents: Dichloromethane, toluene, and other organic solvents.
Bases: Triethylamine, sodium hydride.
Major Products:
Trifluoromethylated Heterocycles: Pyrroles, furans, pyrazoles, imidazoles, oxazoles, thiazoles, pyridines, and others.
科学研究应用
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing trifluoromethylated heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
相似化合物的比较
Ethyl 2-diazo-3-oxobutanoate: Lacks the trifluoromethyl group, resulting in lower electrophilicity and reactivity.
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate: Similar but with one less fluorine atom, affecting its reactivity and stability.
Ethyl 2-diazo-4,4,4-trifluoro-2-oxobutanoate: A positional isomer with different reactivity patterns.
Uniqueness: The presence of the trifluoromethyl group in ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate imparts unique properties such as increased electrophilicity, metabolic stability, and bioavailability, making it a more versatile and valuable reagent in synthetic chemistry compared to its non-fluorinated or less fluorinated counterparts .
属性
IUPAC Name |
ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNRDDGNGVLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)
